

A Comprehensive Technical Guide to the Spectroscopic Analysis of Diethyl Diethylmalonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl diethylmalonate*

Cat. No.: *B057954*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diethylmalonate (CAS No. 77-25-8) is a diester of diethylmalonic acid with the molecular formula $C_{11}H_{20}O_4$.^{[1][2]} It serves as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals. A thorough understanding of its structural and chemical properties is essential for its application in research and development. This guide provides an in-depth overview of the spectroscopic data for **diethyl diethylmalonate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data, and visualizations of analytical workflows and fragmentation pathways are presented to facilitate its identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **diethyl diethylmalonate**, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform ($CDCl_3$).

Table 1: ^1H NMR Spectroscopic Data for **Diethyl Diethylmalonate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.19	Quartet	4H	-O-CH ₂ -CH ₃ (Ester)
~1.90	Quartet	4H	-C-(CH ₂ -CH ₃) ₂
~1.25	Triplet	6H	-O-CH ₂ -CH ₃ (Ester)
~0.82	Triplet	6H	-C-(CH ₂ -CH ₃) ₂

Table 2: ^{13}C NMR Spectroscopic Data for **Diethyl Diethylmalonate**[\[3\]](#)

Chemical Shift (δ , ppm)	Assignment
~171.6	C=O (Ester Carbonyl)
~61.0	-O-CH ₂ -CH ₃ (Ester Methylene)
~57.5	-C-(CH ₂ -CH ₃) ₂ (Quaternary Carbon)
~29.7	-C-(CH ₂ -CH ₃) ₂
~14.1	-O-CH ₂ -CH ₃ (Ester Methyl)
~8.7	-C-(CH ₂ -CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **Diethyl Diethylmalonate**[\[2\]](#)[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2880	Strong	C-H Stretch (Alkyl)
~1735	Strong	C=O Stretch (Ester)
1250 - 1150	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of its molecular weight and structural features. The molecular weight of **diethyl diethylmalonate** is 216.27 g/mol .[\[1\]](#)[\[2\]](#)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **Diethyl Diethylmalonate**[\[1\]](#)

m/z	Relative Intensity (%)	Possible Fragment Assignment
216	Low	[M] ⁺ (Molecular Ion)
188	46.16	[M - C ₂ H ₄] ⁺ (McLafferty Rearrangement)
171	Moderate	[M - OC ₂ H ₅] ⁺
143	Moderate	[M - COOC ₂ H ₅] ⁺
115	30.85	[M - COOC ₂ H ₅ - C ₂ H ₄] ⁺
69	34.46	[C ₅ H ₉] ⁺
29	99.99	[C ₂ H ₅] ⁺ (Base Peak)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

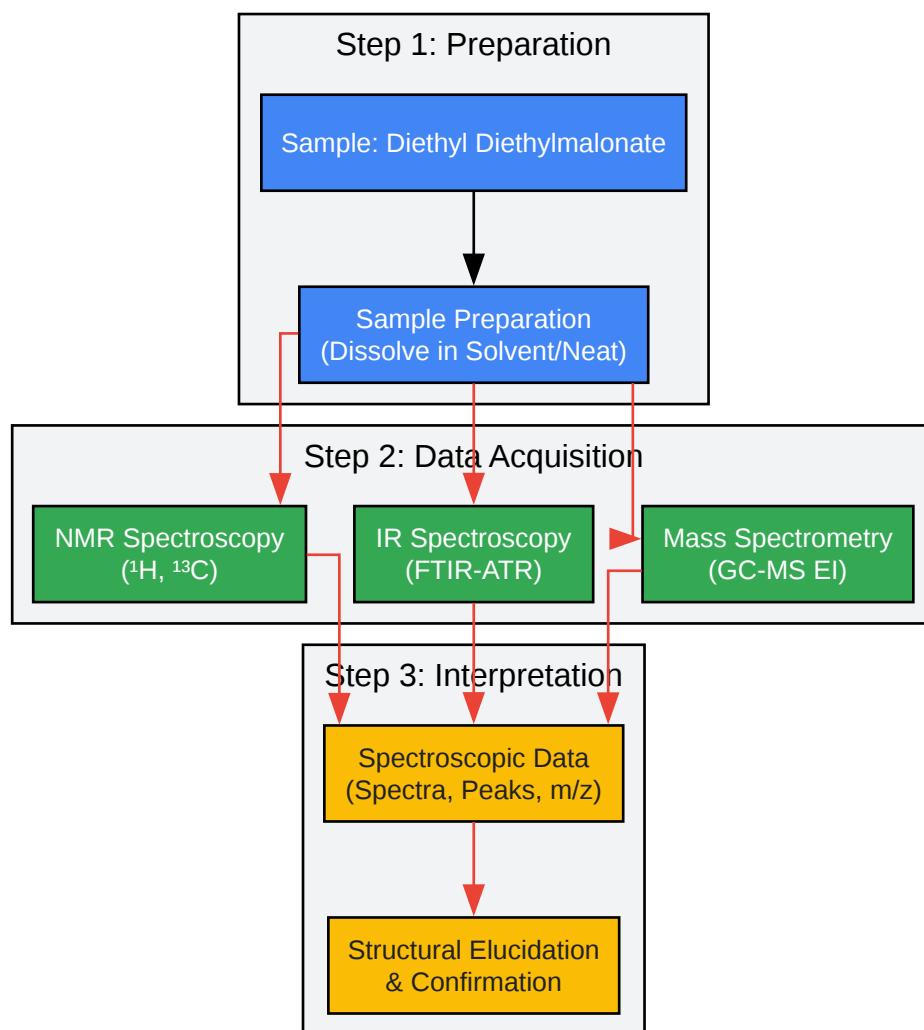
NMR Spectroscopy Protocol

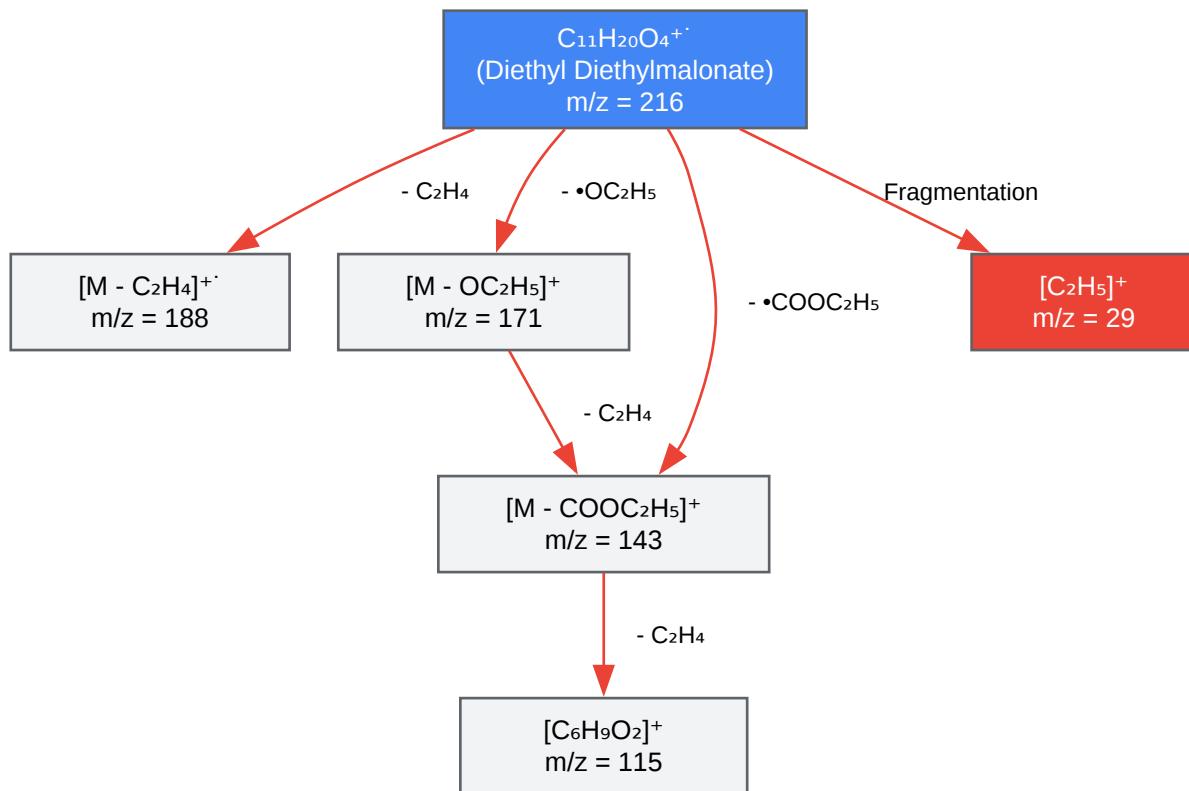
- Sample Preparation: Dissolve approximately 10-20 mg of **diethyl diethylmalonate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl_3 . Optimize the magnetic field homogeneity by shimming.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
 - Typical parameters: 30° pulse angle, 2-second relaxation delay, 512 or more scans depending on concentration.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

FTIR Spectroscopy Protocol (ATR Method)

- Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a single drop of liquid **diethyl diethylmalonate** directly onto the center of the ATR crystal, ensuring it is fully covered.
- Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400 \text{ cm}^{-1}$.

- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance IR spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.


Mass Spectrometry Protocol (GC-MS, EI Method)


- Sample Preparation: Prepare a dilute solution of **diethyl diethylmalonate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Setup:
 - Injector: Set to a temperature of ~250°C.
 - GC Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
 - MS Interface: Set the transfer line temperature to ~280°C.
- Acquisition:
 - Inject 1 μ L of the sample solution into the GC.
 - The mass spectrometer is operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.
 - Scan a mass range of m/z 25 to 300.
- Data Analysis: Identify the chromatographic peak corresponding to **diethyl diethylmalonate**. Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

Visualizations

Diagrams created using the DOT language provide a clear visual representation of the analytical workflow and molecular fragmentation.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Diethyl diethylmalonate | $\text{C}_{11}\text{H}_{20}\text{O}_4$ | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Diethyl diethylmalonate [webbook.nist.gov]
3. DIETHYL DIETHYLMALONATE(77-25-8) ^{13}C NMR [m.chemicalbook.com]
4. DIETHYL DIETHYLMALONATE(77-25-8) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Analysis of Diethyl Diethylmalonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057954#spectroscopic-data-of-diethyl-diethylmalonate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com